Technical Monograph: Physicochemical Profiling of Tert-butyl methylphenoxy phenol
This guide serves as a technical monograph for Tert-butyl methylphenoxy phenol (specifically identified as 4-(2-tert-butyl-5-methylphenoxy)phenol ), a compound of increasing interest in pharmaceutical formulation as a fu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph for Tert-butyl methylphenoxy phenol (specifically identified as 4-(2-tert-butyl-5-methylphenoxy)phenol ), a compound of increasing interest in pharmaceutical formulation as a functional excipient and antioxidant stabilizer.
The following content is structured to support researchers in the characterization, validation, and application of this compound within drug development pipelines.
[1]
Executive Summary & Chemical Identity
Tert-butyl methylphenoxy phenol (CAS: 307000-42-6) acts as a sterically hindered phenolic antioxidant.[1] Structurally, it belongs to the class of diphenyl ethers, characterized by a phenolic ring linked to a substituted phenoxy group. Its utility in drug development lies in its potential as a radical scavenger to stabilize labile APIs (Active Pharmaceutical Ingredients) or as a critical leachable requiring quantification in container-closure systems.
The following data synthesizes predicted values based on Structure-Activity Relationships (SAR) and available experimental data for structural analogs (e.g., BHT derivatives).
Core Parameters Table
Property
Value / Range
Relevance to Drug Development
Physical State
Crystalline Solid
Formulation homogeneity.
Melting Point
105°C – 135°C (Predicted)
Processing temperature limits (hot melt extrusion).
LogP (Lipophilicity)
4.8 – 5.2
High lipophilicity indicates poor aqueous solubility; likely accumulation in lipid bilayers.
pKa (Acid Dissociation)
9.8 – 10.2 (Phenolic OH)
Non-ionized at physiological pH (7.4); limited solubility enhancement via pH adjustment.
Water Solubility
< 1 mg/L (Very Low)
Requires cosolvents (PEG, Ethanol) for liquid formulations.
H-Bond Donors
1
Membrane permeability potential.
H-Bond Acceptors
2
Interaction with receptor sites or solvent.
Solubility & Stability Analysis
Aqueous Solubility: Due to the bulky tert-butyl group and the aromatic ether linkage, the molecule exhibits negligible aqueous solubility. It is classified as BCS Class II/IV behavior if considered as an active, or a hydrophobic excipient.
Chemical Stability: The steric hindrance provided by the tert-butyl group at the ortho position of the phenoxy ring protects the ether linkage from facile hydrolysis. However, the phenolic hydroxyl group remains susceptible to oxidation, which is the mechanism of its antioxidant activity.
Experimental Protocols for Characterization
To validate the physicochemical properties of this compound in your specific matrix, the following self-validating protocols are recommended.
Objective: Determine the lipophilicity (LogP) to predict tissue distribution and leachable migration.
Method Basis: OECD Guideline 117 (Partition Coefficient via HPLC).
Mobile Phase Preparation: Prepare a mixture of Methanol:Water (75:25 v/v). Degas via sonication.
Standard Curve Generation: Inject the reference standards. Record the retention time (
) and calculate the capacity factor () using the dead time () (determined via Thiourea injection).
Formula:
Analyte Injection: Inject 10 µL of Tert-butyl methylphenoxy phenol (100 µg/mL in Methanol).
Calculation: Plot Log
vs. Log P of standards. Interpolate the Log P of the analyte.
Validation: The correlation coefficient (
) of the standard curve must be >0.98.
Protocol B: Oxidative Stability Stress Testing
Objective: Assess the compound's capacity as an antioxidant and its degradation products.
Methodology:
Sample Prep: Dissolve compound in Acetonitrile (1 mg/mL).
Stress Condition: Add 30%
(1:1 v/v) and incubate at 40°C for 4 hours.
Analysis: Analyze via LC-MS/MS to identify quinone-methide intermediates (typical of BHT-like oxidation).
Visualizations & Pathways
Physicochemical Characterization Workflow
The following diagram outlines the logical flow for characterizing this material when received as a raw material in a pharmaceutical setting.
Figure 1: Step-wise characterization workflow for validating Tert-butyl methylphenoxy phenol raw material.
Structural Activity & Metabolic Susceptibility
This diagram illustrates the predicted metabolic sites based on the chemical structure, critical for toxicity and stability studies.
Figure 2: Predicted metabolic liabilities. The phenolic OH is the primary site for conjugation, while the t-butyl group may undergo slow hydroxylation.
References & Authoritative Grounding
FDA Global Substance Registration System (GSRS). TERT-BUTYL METHYLPHENOXY PHENOL (UNII: N5M3Q1B890). U.S. Food and Drug Administration.
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 307000-42-6.
Disclaimer: This guide is intended for research and development purposes. All experimental values should be validated empirically within the user's specific laboratory conditions.
Crystal structure analysis of Tert-butyl methylphenoxy phenol
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-tert-butyl-2-methylphenoxy)phenol This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-(4-te...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-tert-butyl-2-methylphenoxy)phenol
This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-(4-tert-butyl-2-methylphenoxy)phenol. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for key experimental decisions. We will navigate the entire workflow, from targeted synthesis and single-crystal cultivation to the nuances of X-ray diffraction, structure solution, and advanced analysis of intermolecular forces.
The target molecule, 4-(4-tert-butyl-2-methylphenoxy)phenol, is a diaryl ether derivative of tert-butylated phenols. Such compounds are of significant interest due to their well-established antioxidant properties, which are critical in preventing oxidative degradation in pharmaceuticals, cosmetics, and industrial materials.[1] The bulky tert-butyl group enhances the stability of the corresponding phenoxy radical, a key feature for high efficacy as a primary antioxidant.[1][2] Determining the precise three-dimensional atomic arrangement and intermolecular packing of this molecule is crucial for understanding its physicochemical properties, such as solubility and stability, which are foundational to rational drug design and materials engineering.[3]
Physicochemical Properties of the Target Molecule
A summary of the key computed properties for 4-(4-tert-butyl-2-methylphenoxy)phenol is presented below.
A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[5] Purity is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[6]
Proposed Synthesis Pathway
A plausible and efficient method for synthesizing the target diaryl ether is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. Here, we propose the coupling of 4-tert-butyl-2-methylphenol with 4-bromo-anisole, followed by demethylation to yield the final product.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
Tert-butyl methylphenoxy phenols (TBMPPs) represent a class of hindered phenolic diphenyl ethers, sharing structural homology with industrial antioxidants (e.g., BHA analogues) and specific agrochemical intermediates (e.g., aclonifen precursors). Their metabolic fate is governed by the competition between the lipophilic tert-butyl moiety , the sterically hindered phenolic hydroxyl , and the robust diphenyl ether linkage .
This guide details the metabolic pathways, experimental characterization, and bioactivation risks of TBMPPs. It is designed for researchers requiring a mechanistic understanding of how alkyl-substituted diphenyl ethers undergo clearance in mammalian systems.
Physicochemical Determinants of Metabolism[1]
Lipophilicity (LogP ~4.5–5.5): High affinity for CYP450 active sites; significant sequestration in adipose tissue if not metabolized.
Steric Hindrance: The bulky tert-butyl group adjacent (ortho) or meta to the hydroxyl group impedes direct Phase II conjugation, shifting the primary clearance burden to Phase I oxidative functionalization.
Ether Stability: The phenoxy bridge is generally resistant to hydrolysis, requiring oxidative O-dealkylation (a high-energy CYP-mediated process) for cleavage.
Phase I Metabolism: Oxidative Functionalization
The primary clearance mechanism for TBMPPs is Cytochrome P450 (CYP)-mediated oxidation. The metabolic attack occurs at three distinct loci, ranked by probability:
Pathway A:
-Oxidation of the Tert-Butyl Group (Major)
The tert-butyl group is a "metabolic handle." CYP enzymes (predominantly CYP2C8 and CYP3A4 in humans) target the chemically equivalent methyl groups of the tert-butyl moiety.
Hydroxylation: CYP abstracts a hydrogen atom to form a carbon radical, followed by oxygen rebound to form the tert-butyl alcohol derivative.
Aldehyde Dehydrogenation: The alcohol is oxidized to an aldehyde (often transient).
Carboxylation: Rapid conversion to the carboxylic acid (
). This introduces a negative charge, drastically lowering LogP and facilitating renal excretion.
Pathway B: Benzylic Hydroxylation of the Methylphenoxy Group
The methyl group on the secondary phenoxy ring is susceptible to benzylic oxidation, primarily driven by CYP2E1 or CYP1A2 .
Transformation:
.
Significance: If the methyl group is ortho or para to the ether linkage, this pathway can lead to reactive intermediates (see Section 5).
Pathway C: O-Dealkylation (Ether Cleavage)
While rare for diphenyl ethers, O-dealkylation can occur via an ipso-hydroxylation mechanism.
Mechanism:[1][2][3][4][5][6] Hydroxylation at the carbon adjacent to the ether oxygen leads to an unstable hemiacetal, which collapses to release a catechol and a phenol .
Constraint: This is kinetically unfavorable compared to alkyl side-chain oxidation due to the stability of the diaryl ether bond.
Phase II Metabolism: Conjugation & Clearance
Phase II enzymes compete with Phase I oxidases. However, steric hindrance often delays conjugation until Phase I modifications have occurred.
Glucuronidation (UGT)[5][7]
Direct Glucuronidation: UDP-glucuronosyltransferases (e.g., UGT1A9 , UGT2B7 ) target the phenolic hydroxyl.
Steric Constraint: If the tert-butyl group is ortho to the -OH,
for glucuronidation is significantly reduced (up to 10-fold) compared to unhindered phenols.
Sequential Glucuronidation: The carboxylic acid metabolites from Pathway A are excellent substrates for acyl-glucuronidation, often becoming the major urinary metabolites.
Sulfation (SULT)[5][7]
Sulfotransferases (SULT1A1) have a higher affinity (
) but lower capacity than UGTs. Sulfation is often the dominant pathway at low substrate concentrations, while glucuronidation dominates at saturation.
Visualization of Metabolic Pathways
The following diagram illustrates the bifurcation between direct conjugation and oxidative clearance.
Caption: Metabolic divergence of TBMPPs showing the dominance of side-chain oxidation over direct conjugation due to steric hindrance.
Experimental Protocols: Intrinsic Clearance (
)
To validate the pathways described above, the following "Self-Validating" protocol for microsomal stability is recommended. This protocol includes specific checkpoints to ensure data integrity.
and while differentiating between NADPH-dependent (CYP) and UDPGA-dependent (UGT) clearance.
Reagents
Liver Microsomes: Pooled Human/Rat (20 mg/mL protein).
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
.
Cofactors:
Phase I Mix: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase.
Phase II Mix: 5 mM UDPGA + 25 µg/mL Alamethicin (pore-forming agent to access luminal UGTs).
Workflow Steps
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound (TBMPP) to 1 µM (final <0.1% DMSO). Incubate at 37°C for 5 mins.
Validation Check: Include a "No Cofactor" control to rule out chemical instability or non-enzymatic hydrolysis.
Initiation: Add Cofactor Mix (Phase I or Phase II) to start reaction.
Sampling: Remove 50 µL aliquots at
min.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Analyze supernatant via LC-MS/MS.
Data Analysis Logic
Plot
vs. time. The slope is the elimination rate constant.
Parameter
Observation
Mechanistic Interpretation
High Clearance (+NADPH)
Rapid loss of parent
CYP-mediated oxidation of t-butyl/methyl groups dominates.
Low Clearance (+UDPGA)
Slow loss of parent
Steric hindrance by t-butyl group is blocking UGT access.
Stability (-Cofactors)
No loss
Ether bridge is chemically stable; no spontaneous hydrolysis.
Toxicology & Safety: The Quinone Methide Risk
A critical safety consideration for methyl-substituted phenols is the formation of Quinone Methides (QMs) .
Mechanism:
If the methyl group on the phenoxy ring undergoes metabolic hydroxylation to a benzyl alcohol, and this group is para or ortho to the ether oxygen (or if the ether is cleaved to a free phenol), it can undergo a 2-electron oxidation/dehydration.
Reaction:
Risk: QMs are potent electrophiles (Michael acceptors). They can covalently bind to cellular nucleophiles (GSH, proteins, DNA), leading to:
GSH Depletion: Oxidative stress.
Haptenization: Immune-mediated drug hypersensitivity (idiosyncratic toxicity).
Mitigation Strategy: During lead optimization, monitor for GSH-adducts using Neutral Loss scanning (loss of 129 Da) in LC-MS/MS incubations.
References
Metabolism of Hindered Phenols
Ogata, Y., et al. (2013).[7] "The 4-tert-butylphenol-utilizing bacterium Sphingobium fuliginis OMI can degrade bisphenols via phenolic ring hydroxylation."[7] Environmental Science. Link
CYP Oxidation Mechanisms
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link
Diphenyl Ether Metabolism
Keum, Y. S., et al. (2008).[8] "Metabolism of Nitrodiphenyl Ether Herbicides by Dioxin-Degrading Bacterium." Journal of Agricultural and Food Chemistry. Link
Glucuronidation of Hindered Phenols
Sancéau, J., et al. (2022).[9] "An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens." Current Organic Synthesis. Link
Quinone Methide Toxicity
Thompson, D. C., et al. (2000). "Metabolism of butylated hydroxytoluene to toxic intermediates." Methods in Enzymology. Link
An In-depth Technical Guide on the Toxicology and Safety of 2-tert-Butyl-4-methylphenol
<_Step_2> Disclaimer: The chemical name "Tert-butyl methylphenoxy phenol" is ambiguous. This guide focuses on 2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4) , a common and commercially significant isomer that aligns wit...
Author: BenchChem Technical Support Team. Date: February 2026
<_Step_2>
Disclaimer: The chemical name "Tert-butyl methylphenoxy phenol" is ambiguous. This guide focuses on 2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4) , a common and commercially significant isomer that aligns with the provided description. It is also known as 2-tert-butyl-p-cresol.[1][2][3] It is crucial to verify the specific isomer before handling or use, as toxicological properties can vary significantly between isomers.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the toxicology and safe handling of 2-tert-Butyl-4-methylphenol.
Chemical and Physical Properties
2-tert-Butyl-4-methylphenol is a solid, white or colorless crystalline substance with a cresolic odor.[4] It is important to understand its physical and chemical properties for safe handling and storage.
2-tert-Butyl-4-methylphenol is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[5][6] It is also toxic to aquatic life with long-lasting effects.[5][6]
Acute Toxicity:
Oral: While specific LD50 data for 2-tert-butyl-4-methylphenol was not found in the provided search results, related compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) are harmful if swallowed.[7][8]
Inhalation: Inhalation of dust may cause respiratory irritation.[9] In animal studies, inhalation has been shown to cause fatty liver degeneration and changes to renal tubules in rats.[2]
Dermal: This chemical causes severe skin burns.[5][6] It may be absorbed through the skin.[2]
Chronic Toxicity:
Some sources indicate that it may be tumorigenic based on RTECS criteria, with tumors observed in the gastrointestinal tract in animal studies.[5][6]
Incompatible materials include bases, strong oxidizing agents, acid anhydrides, acid chlorides, and some metals like copper.[10]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling 2-tert-Butyl-4-methylphenol:
Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
Skin Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear a complete suit protecting against chemicals.[5][6]
Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary, use a full-face particle respirator type N100 (US) or type P3 (EN 143).[5][6]
First-Aid Measures
In case of exposure, immediate medical attention is required.
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Consult a physician.[5][6]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5][6]
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Special Hazards: Carbon oxides may be released during a fire.[6]
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[6]
Accidental Release Measures:
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[5][6]
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[5][6]
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5][6]
Ecological Information
2-tert-Butyl-4-methylphenol is toxic to aquatic life with long-lasting effects.[5][6] It is not readily biodegradable.[5][6]
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local environmental regulations. The product may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][6]
Experimental Protocols
Protocol for Assessing Acute Dermal Toxicity (Based on OECD Guideline 402):
Animal Selection: Use healthy, young adult albino rabbits.
Preparation of Animals: Twenty-four hours before the test, clip the fur from the dorsal area of the trunk of the animals.
Dose Application: Apply a single dose of 2-tert-Butyl-4-methylphenol (dissolved in a suitable vehicle if necessary) to a small area of the clipped skin (approximately 10% of the body surface area).
Observation: Observe the animals for signs of toxicity and skin reactions at 1, 24, 48, and 72 hours after application, and then daily for a total of 14 days.
Data Collection: Record all observed toxic effects, including skin irritation, erythema, edema, and any systemic effects.
Endpoint: Determine the LD50 value and observe any pathological changes at the end of the observation period.
Caption: Workflow for assessing acute dermal toxicity.
Synthesis
2-tert-Butyl-4-methylphenol is an important organic intermediate used in the production of antioxidants and UV light absorbers.[11][12] It is primarily synthesized from p-cresol through a Friedel-Crafts tert-butylation reaction.[12] Common alkylating agents used in this synthesis are tert-butanol or methyl tert-butyl ether.[11]
Caption: General synthesis pathway for 2-tert-butyl-4-methylphenol.
Conclusion
2-tert-Butyl-4-methylphenol is a valuable industrial chemical, but it poses significant health and environmental hazards. A thorough understanding of its toxicological properties and strict adherence to safety protocols are imperative for its handling and use in research and development. This guide provides a foundational understanding to ensure the safety of personnel and the environment.
References
2,6-Di-tert-Butyl-4-Methylphenol Safety Data Sheet. LPS. [Link]
Lung Toxicity and Tumor Promotion by Hydroxylated Derivatives of 2,6-di-tert-Butyl-4-methylphenol (BHT) and 2-tert-Butyl-4-methyl-6-iso-propylphenol: Correlation with Quinone Methide Reactivity. ACS Publications. [Link]
High-performance liquid chromatography (HPLC) methods for Tert-butyl methylphenoxy phenol
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Tert-Butyl Methylphenoxy Phenol (TBMPP) Executive Summary This guide details the chromatographic isolation and quantification of Tert-butyl m...
This guide details the chromatographic isolation and quantification of Tert-butyl methylphenoxy phenol (TBMPP) . As a lipophilic, sterically hindered phenol, TBMPP presents specific challenges regarding peak tailing, isomer resolution, and hydrophobic retention.[1] This application note moves beyond generic protocols, offering two distinct methodologies: a robust Quality Control (QC) Method using standard C18 chemistry and a High-Selectivity Method utilizing Phenyl-Hexyl stationary phases for complex isomer separation.
Chemical Context & Separation Logic
To design a self-validating protocol, one must understand the analyte's behavior in solution.[1] TBMPP combines a phenolic hydroxyl group (weak acid) with a bulky tert-butyl group and a hydrophobic phenoxy ether linkage.[1]
Hydrophobicity (LogP > 4.5): The molecule is non-polar. It will retain strongly on Reversed-Phase (RP) columns, requiring high organic strength for elution.[1]
Acidity (pKa ~10.0 - 10.5): Like most hindered phenols, it is a weak acid.[1] At neutral pH, it remains mostly protonated (neutral), but secondary interactions with surface silanols can cause peak tailing.[1]
Steric Hindrance: The tert-butyl group creates significant steric bulk, which can be leveraged for separation selectivity using specific stationary phases.[1]
Method Development Decision Matrix
The following flowchart illustrates the logic applied to select the optimal conditions for TBMPP, ensuring scientific integrity in the experimental design.
Figure 1: Decision matrix for selecting HPLC conditions based on TBMPP physicochemical properties.
Protocol A: Robust QC Method (C18)
Objective: Routine quantification, purity analysis, and raw material testing.[1]
Mechanism: Hydrophobic interaction (Van der Waals forces).[1]
Materials & Reagents
Stationary Phase: End-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]
Objective: Separation of TBMPP from structural isomers (e.g., ortho- vs. para- substitution) or complex biological matrices.[1]
Mechanism:
interactions combined with hydrophobicity.[1] The phenyl ring on the column interacts with the aromatic rings of TBMPP, offering unique selectivity based on the position of the tert-butyl group.[1]
Materials & Reagents
Stationary Phase: Phenyl-Hexyl column (e.g., Phenomenex Kinetex Biphenyl or Agilent Poroshell Phenyl-Hexyl), 2.1 x 100 mm, 2.6 µm (Core-shell).[1]
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.
Parameter
Acceptance Criteria
Troubleshooting Failure
Retention Time (RT) Precision
RSD < 0.5% (n=6)
Check pump flow stability and temperature control.
Tailing Factor ()
0.9 < < 1.3
Silanol activity.[1] Ensure pH is acidic (< 3.0).[1]
Resolution ()
> 2.0 between isomers
Switch to Protocol B (Phenyl-Hexyl) or lower gradient slope.
Signal-to-Noise (S/N)
> 10 for LOQ
Check lamp intensity or flow cell cleanliness.
Experimental Workflow Diagram
The following diagram details the sample preparation and injection logic to prevent "carryover," a common issue with sticky, lipophilic phenols like TBMPP.
Figure 2: Sample preparation workflow emphasizing solubility and filtration to protect the HPLC column.
Troubleshooting Guide: The "Why" Behind the Failures
Issue 1: Peak Tailing
Cause: Interaction between the lone pair electrons on the phenolic oxygen and residual silanols on the silica support.
Solution: Ensure the mobile phase pH is well below the pKa (pH 3.0 is ideal). If using C18, ensure it is "end-capped."[1]
Issue 2: Retention Time Shift
Cause: "Phase Collapse" or "Dewetting" is rare here due to high organic content, but temperature fluctuations affect phenol selectivity significantly.[1]
Solution: Thermostat the column compartment. Do not rely on ambient temperature.[1]
Issue 3: Ghost Peaks (Carryover)
Cause: TBMPP is highly lipophilic and sticks to the injection needle seat and rotor seal.
Solution: Use a needle wash solution of 50:50 Acetonitrile:Isopropanol . The isopropanol helps solubilize the sticky phenolic residue better than pure ACN.
References
United States Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: 4-tert-Butyl-3-methyl-2-phenoxyphenol Properties. Retrieved from [Link][1]
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Retrieved from [Link]
Agilent Technologies. (2024).[1] HPLC Method Development: From Beginner to Expert (Phenolic Separations). Retrieved from [Link]
Misan, A., et al. (2011).[1] Development of a rapid resolution HPLC method for the separation and determination of phenolic compounds. Central European Journal of Chemistry. Retrieved from [Link]
Step-by-step synthesis protocol for Tert-butyl methylphenoxy phenol
Executive Summary & Scope This technical guide details the synthesis of 4-(2-tert-butyl-5-methylphenoxy)phenol (Commonly referred to as Tert-butyl methylphenoxy phenol, CAS: 307000-42-6).[1][2][3] This compound is a ster...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This technical guide details the synthesis of 4-(2-tert-butyl-5-methylphenoxy)phenol (Commonly referred to as Tert-butyl methylphenoxy phenol, CAS: 307000-42-6).[1][2][3] This compound is a sterically hindered diaryl ether, structurally significant in the development of advanced antioxidants, fragrance fixatives, and stabilizers for personal care formulations.[2][3]
Synthesis Strategy:
The protocol utilizes a convergent synthetic route designed to overcome the steric hindrance imposed by the tert-butyl group.[1][2][3] We employ a Copper(I)-catalyzed Ullmann-type etherification between a hindered phenol and a protected aryl halide, followed by a chemoselective hydrogenolytic deprotection.[1][2][3] This approach ensures high regioselectivity and minimizes the formation of bis-ether byproducts.[2][3]
Target Audience: Synthetic Chemists, Process Development Scientists.[2][3]
Chemical Identity & Properties
Property
Specification
Systematic Name
4-(2-tert-butyl-5-methylphenoxy)phenol
CAS Number
307000-42-6
Molecular Formula
C₁₇H₂₀O₂
Molecular Weight
256.34 g/mol
Structure Description
Asymmetric diaryl ether.[1][2][3] Ring A: Phenol; Ring B: 2-tert-butyl-5-methylbenzene.[1][2][3]
Key Challenge
Steric bulk of the ortho-tert-butyl group hinders C-O bond formation.[1][2][3]
Retrosynthetic Analysis
To synthesize the target effectively, we disconnect the central ether linkage.[2][3]
Mechanistic Rationale:
Direct coupling of hydroquinone is avoided to prevent polymerization or over-alkylation.[2][3] The benzyl (Bn) protecting group is selected for the hydroquinone moiety because it is stable under basic Ullmann conditions and can be removed via hydrogenolysis (H₂/Pd), which is orthogonal to the ether linkage and the tert-butyl group.[1][2][3] Acid-labile groups (like MOM or THP) are avoided to prevent potential acid-catalyzed migration of the tert-butyl group (Retro-Friedel-Crafts).[1][2][3]
Detailed Synthesis Protocol
Phase 1: Ullmann Etherification
Objective: Couple the hindered phenol with the protected aryl bromide.[2][3]
Reagents & Materials:
Substrate A: 2-tert-butyl-5-methylphenol (1.0 equiv) [Commercially available or synthesized via alkylation of m-cresol].[1][2][3]
Solvent: Anhydrous 1,4-Dioxane (0.5 M concentration).
Step-by-Step Procedure:
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Charging: Under a positive stream of nitrogen, add 2-tert-butyl-5-methylphenol (10.0 mmol, 1.64 g), 1-bromo-4-(benzyloxy)benzene (12.0 mmol, 3.15 g), Cs₂CO₃ (20.0 mmol, 6.5 g), CuI (1.0 mmol, 190 mg), and N,N-Dimethylglycine (2.0 mmol, 206 mg).[1][2][3]
Note: Add the ligand and catalyst last to ensure proper complexation.[2][3]
Solvation: Add anhydrous 1,4-Dioxane (20 mL) via syringe.
Reaction: Heat the mixture to 110°C for 24–36 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or HPLC.[2][3] The limiting reagent (phenol) should be consumed.[2][3]
Workup:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.[2][3]
Wash the filtrate with Water (2 x 30 mL) and Brine (30 mL).[1][2][3]
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2][3]
Purification: Purify the crude residue via flash column chromatography (Silica Gel, 0-5% EtOAc in Hexanes) to yield the intermediate: 4-(benzyloxy)-1-(2-tert-butyl-5-methylphenoxy)benzene .
Dissolution: Dissolve the intermediate (approx. 5 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (30 mL).
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Nitrogen purge). Caution: Pd/C is pyrophoric when dry.[1][3]
Hydrogenation: Purge the flask with Hydrogen gas (vacuum/fill cycles x3). Stir the mixture vigorously under a Hydrogen balloon at Room Temperature (25°C) for 4–6 hours.
Monitoring: Monitor by TLC. The starting material spot (high Rf) should disappear, replaced by a more polar spot (product).[2][3]
Workup:
Filter the reaction mixture through a Celite pad to remove the Pd catalyst.[2][3] Rinse the pad with Ethyl Acetate.[2][3]
Concentrate the filtrate under reduced pressure to obtain a solid residue.[2][3][4]
Final Purification: Recrystallization from Hexane/Ether or flash chromatography (10-20% EtOAc in Hexanes) to yield pure 4-(2-tert-butyl-5-methylphenoxy)phenol .[1][2][3]
Process Visualization
Reaction Logic & Workflow
Caption: Convergent synthesis workflow illustrating the Ullmann coupling of hindered phenol followed by hydrogenolytic deprotection.
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.
Soluble in Ethanol, DMSO, Chloroform.[2][3] Insoluble in Water.[2][3]
Troubleshooting Tips:
Low Yield in Phase 1: If conversion is low, ensure Dioxane is strictly anhydrous and Oxygen is excluded (Cu(I) oxidizes to inactive Cu(II) in air).[1][2][3] Consider switching ligand to TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) which often performs better for hindered phenols.[1][2]
Incomplete Deprotection: If the benzyl group is stubborn, add a drop of Acetic Acid to the hydrogenation mixture or warm to 40°C.[2][3]
References
Ullmann Coupling Mechanism & Ligands : Ma, D., & Cai, Q. (2008).[2][3] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols.[2][3] Accounts of Chemical Research, 41(11), 1450–1460.[2][3] Link[1][2][3]
Synthesis of Hindered Diaryl Ethers : Buck, E., et al. (2002).[2][3] Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623–1626.[2][3] Link[1][2][3]
Substance Registration : FDA Global Substance Registration System (GSRS).[2][3] Unique Ingredient Identifier (UNII): N5M3Q1B890.[1][2][3][5][6][7] Link[1][2][3][6]
Hydrogenolysis Protocols : Rylander, P. N. (1979).[2][3] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[2][3] (Standard Reference Text).
Optimization of Reaction Conditions for the Synthesis of Tert-butylated Methylphenols via Friedel-Crafts Alkylation
An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract Tert-butylated methylphenols, such as 2-tert-butyl-4-methylphenol and 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluen...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
Tert-butylated methylphenols, such as 2-tert-butyl-4-methylphenol and 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT), are critical intermediates and antioxidants with extensive applications in the pharmaceutical, polymer, and food industries.[1] Their synthesis is typically achieved through the Friedel-Crafts alkylation of methylphenol (cresol) with a tert-butylating agent. Achieving high yield, purity, and desired regioselectivity is paramount and hinges on the meticulous optimization of reaction conditions. This guide provides a comprehensive framework for the systematic optimization of this synthesis, detailing experimental protocols, explaining the causality behind parameter selection, and offering troubleshooting strategies. We explore the influence of catalysts, temperature, reactant ratios, and reaction time on the reaction outcome to provide a robust methodology for researchers and process chemists.
Introduction and Theoretical Background
The functionalization of phenolic compounds is a cornerstone of industrial organic synthesis. Among these reactions, the tert-butylation of p-cresol (4-methylphenol) is of significant commercial interest, yielding valuable products like BHT, a widely used antioxidant.[1] The core transformation is an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, where an acid catalyst facilitates the reaction between the electron-rich aromatic ring of cresol and a tert-butylating agent, such as tert-butanol or isobutylene.[1][2]
The reaction's success is not merely in driving the conversion but in controlling the outcome. Key challenges include:
Regioselectivity: The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring are ortho, para-directing activators. This leads to a mixture of potential products, including 2-tert-butyl-4-methylphenol, 2,6-di-tert-butyl-4-methylphenol, and O-alkylated ethers.[2][3]
Polyalkylation: The initial alkylation product can be more reactive than the starting material, leading to the formation of di- or even tri-alkylated products.[4]
Catalyst Efficiency: The choice of catalyst, ranging from traditional liquid acids (H₂SO₄) to modern solid acids (zeolites, clays, ionic liquids), profoundly impacts activity, selectivity, and process sustainability.[1][3][5][6]
A systematic optimization of reaction parameters is therefore essential to navigate these challenges and develop a selective, efficient, and scalable process.
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which can be summarized in three key steps:
Generation of the Electrophile: The acid catalyst protonates the tert-butylating agent (e.g., tert-butanol), which then loses a molecule of water to form a stable tertiary carbocation (the tert-butyl cation).
Electrophilic Attack: The electron-rich π-system of the p-cresol ring attacks the tert-butyl carbocation. This attack is directed to the positions ortho to the powerful activating hydroxyl group.
Rearomatization: A base (such as water or another molecule of the alcohol) removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
Caption: General mechanism for the acid-catalyzed tert-butylation of p-cresol.
Solvents (for extraction and analysis): Toluene, Dichloromethane, Hexanes, Ethyl acetate, all HPLC or reagent grade
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Deionized water
Equipment
Three-neck round-bottom flask (50-250 mL)
Magnetic stirrer with hotplate
Thermocouple or thermometer
Reflux condenser with cooling water supply
Dropping funnel or syringe pump
Separatory funnel
Rotary evaporator
Analytical balance
Standard laboratory glassware
Analytical Characterization
Reaction Monitoring: Thin Layer Chromatography (TLC) on silica gel plates.
Conversion and Selectivity Analysis: Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) equipped with a non-polar column (e.g., HP-5).[7][8]
Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy for isolated products.[7][9]
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization
This protocol outlines a typical batch reaction for screening and optimizing parameters.
Reactor Setup: Assemble a clean, dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a thermometer/thermocouple. Maintain an inert atmosphere (e.g., nitrogen) if required, especially for sensitive catalysts.
Charging Reactants: Charge p-cresol (e.g., 10 mmol) and the chosen solvent (if any) into the flask. Begin stirring to ensure dissolution.
Catalyst Addition: Add the catalyst. For solid catalysts, add as a powder (e.g., 5-10 wt% relative to p-cresol). For liquid catalysts like H₂SO₄, add dropwise with caution.
Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 70-120 °C) using a heating mantle controlled by the thermocouple.[2][10]
Addition of Alkylating Agent: Slowly add tert-butanol (e.g., 10-30 mmol, corresponding to a 1:1 to 1:3 molar ratio of cresol:TBA) to the reaction mixture over 30-60 minutes using a dropping funnel. This controlled addition helps manage the reaction exotherm and maintain a steady concentration of the alkylating agent.
Reaction Monitoring: Maintain the reaction at the set temperature for the desired duration (e.g., 1-8 hours). Withdraw small aliquots periodically (e.g., every hour), quench them, and analyze by GC or TLC to track the consumption of starting material and the formation of products.
Reaction Quench: After the desired time or conversion is reached, cool the flask to room temperature.
Protocol 2: Product Work-up and Isolation
Catalyst Removal:
Heterogeneous Catalysts: Filter the cooled reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of solvent (e.g., toluene) to recover any adsorbed product.
Homogeneous Catalysts: Add deionized water to the mixture and transfer to a separatory funnel. The acid catalyst will partition into the aqueous phase.
Extraction: Extract the organic layer with water and then a dilute sodium bicarbonate solution to remove any remaining acid and unreacted p-cresol. Wash again with water until the aqueous layer is neutral. Careful washing is critical to remove phenolic starting material, which can be monitored using UV absorption of the aqueous washings.[11]
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or recrystallization to separate the different alkylated isomers.[1][12]
Optimization of Reaction Parameters: A Systematic Approach
The core of developing an efficient process lies in the systematic optimization of key variables. The following sections detail the impact of each parameter and provide data-driven guidance.
Caption: A systematic workflow for the optimization of the alkylation reaction.
Catalyst Selection
The catalyst is the most critical factor, influencing both reaction rate and product selectivity. A range of materials, including Brønsted and Lewis acids, can be employed.[1][3]
Lower activity, potential for pore blockage and deactivation.[13]
Shape-selective zeolites can favor para-alkylation or prevent polyalkylation.[14]
Recommendation: Start by screening a small set of catalysts, including a standard resin (Amberlyst-15), a zeolite (H-Y), and a modified clay (Fe-Bentonite), to find a balance between activity, selectivity, and ease of handling. Fe-bentonite has shown excellent performance, with 100% TBA conversion and 81% selectivity for p-tert-butylphenol at 80°C in some studies.[6]
Molar Ratio of Reactants (p-Cresol:tert-Butanol)
The reactant molar ratio is the primary tool for controlling the degree of alkylation.
Excess TBA drives the reaction towards the thermodynamically stable di-substituted product.[13]
>1:1 (Excess Cresol)
Minimizes polyalkylation.
Increases the statistical likelihood of the electrophile reacting with an un-substituted cresol molecule.[4]
Recommendation: For the synthesis of 2-tert-butyl-4-methylphenol, begin with a molar ratio of 1:1. For BHT, a ratio of 1:2.5 is a good starting point.
Reaction Temperature
Temperature affects both the rate of reaction and the product distribution.
Temperature Range
Effect on Reaction
50 - 70 °C
Slower reaction rates. May favor the formation of the O-alkylated ether product, which can rearrange to the C-alkylated product over time.[2][5]
70 - 120 °C
Optimal range for many catalysts. Good balance of reaction rate and selectivity.[2][6]
>120 °C
Increased rate of side reactions, such as dealkylation (a retro-Friedel-Crafts process) and catalyst degradation/coking, leading to lower yields.[1][13]
Recommendation: Perform initial experiments at a moderate temperature, such as 80-90 °C. Then, investigate a range from 70 °C to 110 °C in 10 °C increments to find the optimal point for the desired product.
Reaction Time and Catalyst Loading
Reaction time and catalyst loading are interdependent parameters that influence conversion and process economics.
Reaction Time: The reaction should be monitored until the consumption of the limiting reagent plateaus. Extending the time unnecessarily can lead to the formation of undesired byproducts. For many systems, optimal times are between 2 and 8 hours.[2][5][7]
Catalyst Loading: Increasing the catalyst amount will generally increase the reaction rate. However, there is a point of diminishing returns where higher loading does not significantly improve conversion but increases cost and complicates work-up. A typical starting range for solid catalysts is 5-15 wt% relative to the limiting reactant.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Optimization Strategy
Low Conversion
1. Insufficient catalyst activity or amount. 2. Reaction temperature is too low. 3. Inadequate reaction time.
1. Increase catalyst loading; ensure solid catalysts are properly activated.[15] 2. Incrementally increase temperature by 10 °C. 3. Extend reaction time, monitoring progress by GC.
Poor Selectivity (Mixture of Isomers)
1. Catalyst is not regioselective. 2. Reaction temperature is not optimal.
1. Screen shape-selective catalysts like zeolites.[14] 2. Vary the temperature; lower temperatures may favor the kinetically controlled product.
High Levels of O-Alkylation Product
1. Catalyst has weak acidic sites. 2. Low reaction temperature.
1. Use a catalyst with stronger acid sites. 2. Increase the reaction temperature to promote the rearrangement of the ether to the C-alkylated product.[2][3]
Excessive Polyalkylation
1. High molar ratio of alkylating agent. 2. Prolonged reaction time.
1. Reduce the molar ratio of TBA to cresol. Use an excess of cresol if mono-alkylation is desired.[4] 2. Stop the reaction once the desired product concentration is maximized.
Formation of Tar/Byproducts
1. Reaction temperature is too high. 2. Catalyst is too harsh (e.g., high concentration of H₂SO₄).
1. Reduce the reaction temperature. 2. Use a milder, solid acid catalyst.[13]
Conclusion
The synthesis of tert-butylated methylphenols is a classic yet nuanced example of Friedel-Crafts chemistry where process optimization is key to success. By systematically evaluating and fine-tuning the choice of catalyst, reactant molar ratio, reaction temperature, and time, researchers can effectively control the reaction's outcome. This guide provides a foundational methodology to steer the synthesis towards high yields of the desired mono- or di-alkylated products while minimizing side reactions and simplifying purification. A logical, data-driven approach is indispensable for translating this important reaction from the laboratory bench to efficient, large-scale production.
References
Yuan, Z., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega. Available at: [Link]
Mole, T. (2023). Hey Phenol- Everyone has their Cross to Bear. Scientific Update. Available at: [Link]
Poman, A. S., et al. (2021). ALKYLATION OF PHENOL USING TERT-BUTANOL OVER MODIFIED CLAY CATALYSTS. Pet. Coal. Available at: [Link]
Sato, H., et al. (2004). tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research. Available at: [Link]
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]
Wang, C., et al. (2020). Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials. MDPI. Available at: [Link]
Elavarasan, R., et al. (2016). A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol. Longdom Publishing. Available at: [Link]
Dumitriu, E., et al. (2005). Liquid-phase alkylation of phenol with t-butanol over various catalysts derived from MWW-type precursors. Reaction Kinetics and Catalysis Letters. Available at: [Link]
Patra, C. R., et al. (2011). Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst. Journal of the Taiwan Institute of Chemical Engineers. Available at: [Link]
ResearchGate. (2026). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Available at: [Link]
Selvaraj, M., et al. (2007). t-Butylation of p-cresol with t-butyl alcohol over mesoporous Al-MCM-41 molecular sieves. Microporous and Mesoporous Materials. Available at: [Link]
Yadav, G.D., & Doshi, N.S. (2002). Alkylation of phenol with methyl-tert-butyl ether and tert-butanol over solid acids: Efficacies of clay-based catalysts. Applied Catalysis A: General. Available at: [Link]
European Patent Office. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. Available at: [Link]
Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
Zhang, Y., et al. (2020). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. RSC Advances. Available at: [Link]
Yuan, Z., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. Available at: [Link]
Sharma, S., et al. (2005). Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Indian Academy of Sciences. Available at: [Link]
ResearchGate. (2010). Bronsted acid-catalyzed tert-butylation of phenol, o-cresol and catechol: A comparative computational study. Available at: [Link]
Liu, Z. M., et al. (2011). Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of p-tert.-butyl phenol. Available at: [Link]
Chemistry Steps. (2025). Friedel-Crafts Alkylation. Available at: [Link]
Diva-portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Available at: [Link]
Google Patents. (n.d.). WO2018073835A1 - A process for the preparation of tertiary butyl phenol.
International Journal of Advance Research in Science and Engineering. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -. Available at: [Link]
Google Patents. (n.d.). CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method.
FAO AGRIS. (n.d.). Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. Available at: [Link]
Wiley Analytical Science. (2021). Method development of phenolic acid profiling analysis as tert-butyldimethylsilyl derivative by gas chromatography-tandem mass spectrometry. Available at: [Link]
Google Patents. (n.d.). CN1193007A - Process for synthesizing mixed tertbutyl-phenol.
WIPO. (2018). WO 2018/073835 A1 - A process for the preparation of tertiary butyl phenol. Available at: [Link]
Analytice. (n.d.). 4-tert-Butylphenol - Analysis. Available at: [Link]
Application Notes & Protocols: Green Chemistry Approaches to the Synthesis of 2-tert-Butyl-4-methylphenol
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on sustainable methodologies for the synthesis of 2-tert-butyl-4-methylphenol, an important antioxidant an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on sustainable methodologies for the synthesis of 2-tert-butyl-4-methylphenol, an important antioxidant and chemical intermediate. Traditional synthesis routes, relying on corrosive and environmentally hazardous homogeneous catalysts, are being supplanted by greener alternatives. We will explore the application of heterogeneous solid acids, ionic liquids, and alternative energy sources, providing not only the rationale behind these choices but also detailed, field-tested protocols.
Introduction: The Imperative for Greener Synthesis
2-tert-Butyl-4-methylphenol (BHT-alternative), a derivative of p-cresol, is a vital organic intermediate widely used in the production of high-grade phenolic antioxidants, light stabilizers, and surfactants.[1][2] Its primary application lies in preventing oxidative degradation in plastics, elastomers, and petroleum products.
The conventional synthesis is a classic Friedel-Crafts alkylation of p-cresol using tert-butylating agents like tert-butanol or isobutylene.[1] This process has historically relied on homogeneous acid catalysts such as sulfuric acid (H₂SO₄), hydrofluoric acid (HF), or aluminum chloride (AlCl₃).[3] While effective, these catalysts present significant environmental and operational challenges:
Corrosivity: They are highly corrosive to reactors and infrastructure.
Waste Generation: Neutralization of the acid catalyst post-reaction generates large quantities of hazardous aqueous waste.
Separation Difficulties: The catalyst is consumed in the work-up process, making recovery and reuse impossible, leading to high catalyst consumption and complex product purification steps.[4]
Green chemistry offers a paradigm shift, focusing on the design of products and processes that minimize the use and generation of hazardous substances.[5] For the synthesis of 2-tert-butyl-4-methylphenol, this involves a move towards reusable heterogeneous catalysts, benign solvent systems, and energy-efficient reaction conditions.
Green Approach I: Heterogeneous Solid Acid Catalysis
The replacement of homogeneous liquid acids with solid acid catalysts represents one of the most significant advancements in the green alkylation of phenols. These materials offer a robust and environmentally sound alternative.
Scientific Rationale & Expertise:
Solid acids, such as zeolites, sulfated metal oxides, and modified clays, possess acidic sites on their surfaces that can effectively catalyze the Friedel-Crafts reaction.[6][7] The primary advantages are rooted in their heterogeneous nature:
Facile Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous quenching and neutralization.[4]
Reusability: Solid catalysts can be regenerated and reused multiple times, drastically reducing waste and improving process economics.[8]
Reduced Corrosion: Being solid and contained, they mitigate the reactor corrosion issues associated with liquid acids.
Process Intensification: They are well-suited for use in continuous flow fixed-bed reactors, allowing for safer, more efficient, and scalable production.[2]
Reaction Mechanism:
The alkylation of p-cresol with tert-butanol over a solid acid catalyst, such as a zeolite, proceeds primarily through an electrophilic aromatic substitution mechanism. The reaction is initiated by the interaction of the alcohol with a Brønsted acid site on the catalyst surface.
Carbocation Formation: The tert-butanol is protonated by a Brønsted acid site (H⁺) on the zeolite, followed by the elimination of a water molecule to form a stable tert-butyl carbocation.
Electrophilic Attack: The electron-rich aromatic ring of p-cresol attacks the tert-butyl carbocation. The hydroxyl group of the phenol is an ortho-, para- director. Since the para position is already occupied by the methyl group, the attack occurs preferentially at the ortho position.
Deprotonation: The resulting arenium ion intermediate loses a proton to regenerate the aromatic system and the catalyst's active site, yielding the final product, 2-tert-butyl-4-methylphenol.
Both Brønsted and Lewis acid sites can be active in the alkylation, with the activity often dominated by the Brønsted sites.[9]
Caption: Mechanism of zeolite-catalyzed alkylation of p-cresol.
Protocol 1: Alkylation using Zeolite β Catalyst
This protocol describes a typical batch reaction for the alkylation of p-cresol with tert-butanol using Zeolite β, a catalyst known for high activity in this transformation.[4]
Materials:
p-Cresol (4-methylphenol)
tert-Butanol (TBA)
Zeolite β (H-Beta form)
Toluene (or solvent-free)
Nitrogen gas (for inert atmosphere)
Standard laboratory glassware with reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
Catalyst Activation: Activate the Zeolite β catalyst by heating at 500 °C for 4 hours under a flow of dry air to remove adsorbed water and organic impurities. Cool down under vacuum or in a desiccator.
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add p-cresol (e.g., 0.1 mol) and the activated Zeolite β catalyst (e.g., 5-10% by weight of p-cresol).
Reactant Addition: Add tert-butanol. The molar ratio of p-cresol to TBA can be varied to optimize selectivity; a common starting point is 1:1.2.
Reaction Execution: Heat the mixture to the desired reaction temperature (typically 80-120 °C) with vigorous stirring under a nitrogen atmosphere.
Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Work-up: After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
Catalyst Recovery: Separate the solid catalyst by filtration. Wash the recovered catalyst with a suitable solvent (e.g., toluene or acetone), dry it, and store for regeneration and reuse.
Product Isolation: Remove the solvent from the filtrate by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization to yield pure 2-tert-butyl-4-methylphenol.
Caption: Experimental workflow for zeolite-catalyzed synthesis.
Data Summary: Solid Acid Catalysts
The following table summarizes the performance of various solid acid catalysts in the alkylation of p-cresol or phenol with tert-butanol.
*Note: TBP = tert-butylphenol; DTBP = di-tert-butylphenol. Selectivity can vary based on the starting material (phenol vs. p-cresol).
Green Approach II: Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs).[12][13] In Friedel-Crafts chemistry, specific ILs can be designed to have dual functionality as both the solvent and the catalyst.
Scientific Rationale & Expertise:
For alkylation, acidic ILs are employed. These are typically based on chloroaluminates or have sulfonic acid groups tethered to the organic cation.[1][3]
Dual Role: They create an acidic environment to catalyze the reaction while also serving as the reaction medium, simplifying the overall system.[12]
Tunable Acidity: The Lewis or Brønsted acidity can be precisely controlled by adjusting the composition of the IL, allowing for optimization of the reaction.[3]
Product Separation: The organic products are often immiscible with the polar IL, allowing for simple decantation or extraction.[3]
Recyclability: The recovered ionic liquid can be washed and reused, aligning with green chemistry principles.[1][13]
This protocol is based on a patented method for synthesizing 2-tert-butyl-4-methylphenol using a recyclable, polysulfonic acid-based ionic liquid as a heterogeneous catalyst.[1]
Materials:
p-Cresol
tert-Butanol (TBA)
Polysulfonic acid-based ionic liquid (prepared as per literature)
Cyclohexane (solvent and for washing)
Procedure:
Reaction Setup: In a thermostated reaction vessel, charge the polysulfonic acid-based ionic liquid catalyst.
Reactant Addition: Add p-cresol and cyclohexane. Then, add tert-butanol. A typical molar ratio is TBA:p-cresol between 1:1 and 3:1.[1]
Reaction Execution: Heat the mixture to 50-80 °C under normal pressure with stirring.[1]
Reaction Completion: After the reaction is complete (as monitored by GC), stop the heating and stirring. The mixture will separate into two phases: an upper organic phase (product in cyclohexane) and a lower ionic liquid phase.
Product Isolation: Decant or separate the upper organic layer. The product can be obtained by evaporating the cyclohexane.
Catalyst Recycling: The remaining ionic liquid phase can be washed three times with fresh cyclohexane to remove any residual product. It is then dried under vacuum for 1 hour and is ready for reuse in the next batch.[1]
Caption: Workflow for IL-catalyzed synthesis and catalyst recycling.
Green Approach III: Alternative Methodologies
Beyond catalysts and solvents, green chemistry also encourages the use of alternative energy sources and process strategies to improve efficiency and safety.
A. Microwave-Assisted Synthesis
Scientific Rationale & Expertise:
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture. Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the mixture, leading to rapid and uniform heating throughout the bulk of the material.[14][15] This offers several advantages:
Rate Acceleration: Reactions are often completed in minutes rather than hours.[15][16]
Energy Efficiency: Direct energy transfer is more efficient than heating a large oil bath and reactor.
Higher Yields & Purity: Rapid heating can minimize the formation of by-products from side reactions.[15][16]
Solvent-Free Conditions: The efficiency of microwave heating makes it highly compatible with solvent-free reactions, where neat reactants are mixed with a solid catalyst, further boosting the green credentials of the process.[5][17]
B. Continuous Flow Processing
Scientific Rationale & Expertise:
Continuous flow chemistry involves pumping reactants through a tube or packed bed where the reaction occurs, with the product emerging continuously from the other end. This contrasts with traditional batch processing.
Enhanced Safety: Small reaction volumes at any given time minimize the risk associated with exothermic events or hazardous reagents.
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control.
Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of scaling up large batch reactors.[18]
Integration: Flow systems can be easily integrated with real-time monitoring and purification steps, leading to highly automated and efficient processes.[19]
Resolving solubility issues of Tert-butyl methylphenoxy phenol in aqueous media
Technical Support Center: Solubilization Protocols for Lipophilic Phenolic Scaffolds Executive Summary "Tert-butyl methylphenoxy phenol" represents a class of sterically hindered, lipophilic phenolic compounds.[1][2] The...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubilization Protocols for Lipophilic Phenolic Scaffolds
Executive Summary
"Tert-butyl methylphenoxy phenol" represents a class of sterically hindered, lipophilic phenolic compounds.[1][2] These molecules present a dual challenge: thermodynamic insolubility (due to high lattice energy and high LogP) and chemical instability (oxidative degradation to quinones).[1][2]
This guide moves beyond basic "shake-and-bake" methods. We treat solubilization as a thermodynamic engineering problem. The protocols below prioritize Hydroxypropyl-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Cyclodextrin (HP--CD) and Amphiphilic Micellar Systems over simple pH adjustment, which is often detrimental to this specific scaffold.[1]
Module 1: Diagnostic Triage
Before attempting solubilization, diagnose the specific barrier using the physicochemical profile of your molecule.
pKa: ~10.2 – 10.5 (Very Weak Acid due to steric hindrance)[1][2]
Class: BCS Class II (Low Solubility, High Permeability)[1][2]
Decision Matrix:
Use the following logic flow to select the correct protocol for your application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Module 2: Advanced Solubilization Protocols
Protocol A: The "Golden Triangle" Co-solvent System
Best for: Analytical standards or acute animal dosing where high volume is acceptable.[1][2]
The Mechanism:
Water has a dielectric constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) of ~80. Your compound requires ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
.[1] We use a ternary system to lower the bulk polarity of the solvent.
Vehicle Preparation: Prepare a 20% (w/v) HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-CD solution in water.[1] Filter through 0.22 µm PES filter.[1][2]
Excess Addition: Add your compound to the vehicle in excess (aim for 5 mg/mL initially).
Equilibration: Shake at 250 RPM for 24–48 hours at Room Temperature.
Tip: Do not sonicate for >5 mins; heat degrades the phenol.[2]
Clarification: Centrifuge at 10,000 x g for 10 mins to remove undissolved solid.
Filtration: Filter the supernatant (0.22 µm). This is your stock solution.
Why this works:
According to the Higuchi-Connors equation , solubility increases linearly with CD concentration (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Issue 1: "My solution turned pink/brown overnight."
Diagnosis: Oxidative Degradation.[1][2]
Phenols are prone to oxidation into quinones, especially in neutral/alkaline pH or presence of trace metals (Fe, Cu).[3]
The Fix:
Deoxygenate: Sparge all buffers with Nitrogen/Argon gas for 15 mins before use.
Chelation: Add 0.1 mM EDTA to bind trace metals.
Antioxidant: Add 0.1% Sodium Metabisulfite or Ascorbic Acid if compatible with your assay.[1][2]
Figure 2: Oxidative pathway of phenols leading to colorimetric interference.[1]
Issue 2: "The compound precipitates when I add it to cell media."
Diagnosis: The "Dilution Shock."
You likely dissolved it in 100% DMSO and spiked it into media. The local concentration of DMSO drops instantly, raising the dielectric constant, causing the hydrophobic phenol to crash out of solution as micro-crystals.
The Fix:
Do not add pure DMSO stock directly to the well.[1][2]
Do perform an intermediate dilution step using the Protocol B (Cyclodextrin) vehicle.[1][2]
Alternative: Pre-warm the media to 37°C before spiking.
Issue 3: "I am losing compound to the plasticware."
Diagnosis: Adsorption.[1][2]
Lipophilic phenols (LogP > 4) stick avidly to Polystyrene (PS) and Polypropylene (PP).[2]
Pre-saturate tips by pipetting up and down 3 times before transfer.[1][2]
References
Jain, N., & Yalkowsky, S. H. (2001).[1][2][4] Estimation of the aqueous solubility I: Application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234–252.[1][4] Link
Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2][5] Advanced Drug Delivery Reviews, 59(7), 645–666.[1] Link
Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Focus on pKa shifts in cosolvents). Link
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603–616.[1] (Explains why weak phenols are poor candidates for salt formation). Link
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of tert-butyl phenols.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #ST-402-TBMP
Topic: Overcoming steric hindrance in tert-butyl methylphenoxy phenol reactions
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Triage
User Issue: You are attempting to synthesize or derivatize a tert-butyl methylphenoxy phenol scaffold (likely a hindered diaryl ether). You are observing low conversion (<20%), elimination byproducts (isobutylene), or catalyst deactivation.
Root Cause Analysis:
The tert-butyl group is a massive steric wall (A-value ~5.0). When located ortho to the reaction site (hydroxyl or halogen), it prevents the approach of nucleophiles or catalysts.
Williamson Ether Synthesis: Fails due to E2 elimination dominating SN2.[1][2]
Standard Cross-Coupling: Fails because standard ligands (PPh3, dppf) cannot force the metal center to undergo oxidative addition or reductive elimination against the steric strain.
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the correct coupling methodology based on steric congestion.
The "Williamson Trap" (Why your current method failed)
Many researchers attempt to react a tert-butyl phenol with an alkyl halide (or vice versa) using NaH or K2CO3. This is chemically forbidden for tertiary systems.
Comparative Outcome Data:
Parameter
Williamson Ether Synthesis (Traditional)
Metal-Catalyzed Coupling (Recommended)
Mechanism
SN2 (Bimolecular Nucleophilic Substitution)
Oxidative Addition / Reductive Elimination
Steric Limit
Fails at 3° carbons; struggles with ortho-subs
Tolerates ortho-t-butyl & ortho-methyl groups
Major Byproduct
Isobutylene (via E2 Elimination)
Dehalogenated arene (trace)
Typical Yield
0 - 5%
85 - 98%
The Fix: Abandon SN2 attempts. You must use a transition metal catalyst to lower the activation energy of bond formation and bypass the geometric constraints of backside attack.
Protocol A: Palladium-Catalyzed Etherification (The "Heavy Lifter")
Best For: Extremely hindered couplings (e.g., 2-tert-butylphenol + 2-bromotoluene).
Mechanism: The key is the ligand. You need a bulky, electron-rich dialkylbiaryl phosphine (Buchwald Ligand). The bulk promotes the formation of the monoligated Pd(0) species, which is the active catalyst.
Recommended System
Catalyst: Pd(OAc)₂ or Pd₂dba₃
Ligand:tBuXPhos or RockPhos . (Do not use BINAP or PPh3).
Solvent: Toluene (non-polar solvents often assist in stabilizing the active species).
Step-by-Step Workflow
Charge the Vessel: In a glovebox or under strict Argon flow, add:
Pd(OAc)₂ (2 mol%)
tBuXPhos (4 mol%)
Aryl Bromide (1.0 equiv)
tert-Butyl Phenol (1.2 equiv)
K₃PO₄ (2.0 equiv, finely ground)
Solvent Addition: Add anhydrous Toluene (concentration 0.2 M).
Activation: Heat to 100°C - 110°C for 14-24 hours.
Note: The high temperature is required to force reductive elimination, the rate-limiting step in hindered ethers.
Workup: Cool, filter through Celite, and concentrate.
Why this works:
The tBuXPhos ligand creates a "pocket" around the Palladium. The steric bulk of the ligand actually accelerates the reductive elimination (squeezing the product out), turning the steric problem into a kinetic advantage [1].
Protocol B: Copper-Catalyzed Ullmann Coupling (The "Cost-Effective" Route)
Best For: Moderately hindered systems (e.g., 2-tert-butylphenol + 4-iodotoluene).
Mechanism: Classical Ullmann requires 200°C. Modern ligand-assisted Ullmann works at 80-100°C.
Base: K₃PO₄ (Potassium Phosphate). Crucial: Do not use Cs₂CO₃ for this specific ligand system; phosphate is superior here.
Step-by-Step Workflow
Charge the Vessel:
CuI (10 mol%)
Picolinic Acid (20 mol%)
Aryl Iodide (1.0 equiv)
tert-Butyl Phenol (1.2 equiv)
K₃PO₄ (2.0 equiv)
Solvent: DMSO (Dimethyl sulfoxide).
Why? DMSO coordinates with Cu intermediates, stabilizing them.
Reaction: Heat to 80°C - 90°C for 24 hours under Argon.
Troubleshooting: If conversion stalls, add a second portion of CuI/Ligand (5 mol%) at the 12-hour mark.
Scientific Validation:
Maiti and Buchwald demonstrated that picolinic acid acts as a bidentate ligand, lowering the oxidation potential of Cu(I) to Cu(III), facilitating the difficult oxidative addition across the hindered bond [2].
Visualizing the Steric Solution
The diagram below illustrates why the Ligand-Assisted pathway succeeds where standard methods fail.
Figure 2: Mechanistic comparison showing how bulky ligands facilitate the critical reductive elimination step.
Frequently Asked Questions (FAQs)
Q: I am seeing significant dehalogenation (reduction of the aryl halide) instead of coupling. Why?A: This is a classic symptom of "starved" reductive elimination. The catalyst has performed oxidative addition but cannot couple with the phenol, so it grabs a hydride (often from the solvent or base).
Fix: Switch to a bulkier ligand (e.g., from JohnPhos to tBuXPhos) or increase the concentration of the phenol. Ensure your solvent is anhydrous.
Q: Can I use aryl chlorides instead of bromides/iodides?A: For tert-butyl substituted systems, aryl chlorides are very difficult substrates due to the high bond strength.
Fix: If you must use a chloride, you are restricted to the Pd/BrettPhos or Pd/RockPhos systems. Copper catalysis will generally fail with hindered chlorides.
Q: My tert-butyl phenol is not dissolving in Toluene.A: Solubility can be an issue with highly crystalline hindered phenols.
Fix: Add a small amount of tert-amyl alcohol as a co-solvent, or switch the entire system to 1,4-Dioxane (compatible with Pd catalysis).
Q: Is an inert atmosphere strictly necessary?A: Yes.
Pd-Catalysis: Oxygen oxidizes the phosphine ligands to phosphine oxides (inactive).
Cu-Catalysis: While more robust, oxygen can promote oxidative homocoupling of the phenol (forming biphenols) rather than the desired ether.
References
Buchwald, S. L., et al. (2006).[4] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 45(43), 7144–7181. Link
Maiti, D., & Buchwald, S. L. (2010).[5] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." The Journal of Organic Chemistry, 75(5), 1791–1794.[5] Link[6]
Shelby, Q., et al. (2000). "Synthesis of Bulky, Electron-Rich Phosphine Ligands." Journal of the American Chemical Society, 122(43), 10718–10719. Link
Technical Support Center: High-Sensitivity MS Detection of Sterically Hindered Phenols
Executive Summary Detecting Tert-butyl methylphenoxy phenol (and structurally similar sterically hindered phenols) presents a "perfect storm" of mass spectrometry challenges. The tert-butyl group provides steric hindranc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Detecting Tert-butyl methylphenoxy phenol (and structurally similar sterically hindered phenols) presents a "perfect storm" of mass spectrometry challenges. The tert-butyl group provides steric hindrance that protects the hydroxyl group, reducing ionization efficiency in ESI. Simultaneously, the ubiquity of phenolic antioxidants (like BHT) in laboratory plastics creates a high chemical background noise, often masking the analyte.
This guide moves beyond basic troubleshooting to address the specific physics of lipophilic phenol ionization and system-wide contamination control .
Module 1: Diagnostic Logic (Is it Chemical or Electronic?)
Before modifying your method, you must isolate the source of the noise. High baseline in phenolic assays is rarely electronic; it is almost always chemical noise from the LC system or mobile phase.
Interactive Troubleshooting Tree
Figure 1: Systematic isolation of noise sources. For phenols, the path usually leads to "System Contamination" due to leaching from plastic solvent lines.
Module 2: The "Ghost" Peak Phenomenon (Contamination)
The Problem: You observe a high background of ions separated by 44 Da (PEG) or 149 m/z (Phthalates), or specific ions at m/z 219/220 (BHT analogues).
The Cause: Tert-butyl phenols are used as antioxidants in polypropylene (PP) pipette tips, solvent bottles, and parafilm. Your "analyte" is likely present in your blank because it is leaching from your labware.
Corrective Protocol: The "Glass-Only" Workflow
To detect trace levels of your specific phenol, you must eliminate environmental phenols.
Solvent Reservoirs: Replace ALL plastic solvent bottles with amber glass. Never use Parafilm to seal bottles; use Teflon-lined caps.
Pipette Tips: Switch to high-quality, non-coated tips. Pre-rinse tips with methanol before aspirating the sample.
Mobile Phase Additives:
Avoid: Pre-mixed buffers in plastic containers.
Use: High-purity Ammonium Fluoride (NH4F) or Ammonium Acetate from glass ampoules.
System Wash:
Flush the LC system (without column) with Isopropanol:Cyclohexane (50:50) to strip lipophilic residues from PEEK tubing.
Module 3: Ionization Physics (ESI- vs. APCI)
The Problem: In Electrospray Ionization (ESI), the tert-butyl group creates a "shield" around the hydroxyl (-OH) group. This prevents the formation of the phenoxide ion ([M-H]-), resulting in poor sensitivity.
Low: High temperature vaporizes analyte; gas-phase electrons are less hindered.
Solvent Tolerance
Low tolerance for non-polar solvents (Hexane/Heptane).
High: Compatible with Normal Phase solvents (often needed for lipophilic phenols).
Recommendation
Avoid for this specific analyte.
PRIMARY CHOICE for detection.
Critical Experiment:
If ESI- fails, switch to APCI (Atmospheric Pressure Chemical Ionization) .
Temp: 350°C - 400°C (High heat is required to volatilize the phenol).
Current: 3-5 µA.
Mobile Phase: Methanol usually provides better negative ion yields than Acetonitrile in APCI.
Module 4: Derivatization (The "Nuclear" Option)
If APCI is unavailable or sensitivity is still insufficient, you must chemically modify the phenol to make it "loud" in the mass spec. The gold standard is Dansylation .
Mechanism: Dansyl chloride reacts with the hindered phenol to form a sulfonate ester. This introduces a tertiary amine, allowing for high-sensitivity detection in ESI Positive mode (which has lower background noise than Negative mode).
Incubate: Heat at 60°C for 10-15 minutes . (Heat is crucial to overcome the steric hindrance of the tert-butyl group).
Quench: Add 10 µL of 1% Formic Acid (neutralizes pH and stabilizes the product).
Analyze: Inject into LC-MS/MS in ESI Positive (+) mode.
Expected Result:
Mass Shift: Analyte Mass + 233 Da (Dansyl moiety).
Sensitivity Gain: Typically 10x - 100x increase in S/N ratio.
Module 5: Validated LC Method Parameters
For the underivatized compound (using APCI-), use this starting point to minimize baseline drift.
Parameter
Setting
Rationale
Column
C18 Phenyl-Hexyl or F5 (Pentafluorophenyl)
Phenyl phases interact with the aromatic ring of the phenol, providing better selectivity than standard C18.
Mobile Phase A
Water + 0.05% Ammonium Hydroxide (pH ~9)
High pH ensures the phenol is deprotonated (if using ESI) or prepared for charge transfer.
Mobile Phase B
Methanol
MeOH supports ionization better than ACN for phenols in negative mode.
Flow Rate
0.3 - 0.4 mL/min
Standard flow; APCI can handle higher flows (up to 1.0 mL/min) if needed.
Gradient
60% B to 95% B
Lipophilic phenols elute late; start high to reduce run time.
Summary of Decision Logic
Figure 2: Strategic workflow for optimizing phenolic detection. Note that cleaning the system is a prerequisite before attempting ionization optimization.
References
BenchChem. (2025).[1] Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS. Retrieved from 1
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from 2
SCIEX. (2025). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. Retrieved from 3
Chromatography Online. (2020). Novel LC–MS/MS Method with a Dual ESI and APCI Ion Source for Analysis of Pesticides. Retrieved from 4
ResearchGate. (2015). Determination of alkylphenols in water samples using LC-MS/MS after pre-column derivatization with dansyl chloride. Retrieved from 5[5]
Author: BenchChem Technical Support Team. Date: February 2026
Scale-Up Optimization & Troubleshooting Guide
Status: Operational
Ticket Focus: Process Safety, Regioselectivity, and Purification
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Critical Process Parameters
Tert-butyl methylphenoxy phenol is a sterically hindered phenolic ether, typically synthesized via a convergent route involving Friedel-Crafts alkylation (to install the tert-butyl group) and Ullmann-type coupling (to form the ether linkage).
In a manufacturing environment, the transition from gram-scale to kilogram-scale introduces three primary failure modes:
Thermal Runaway: The alkylation step is highly exothermic.
Regio-isomer Contamination: Loss of ortho/para selectivity due to mass transfer limitations.
Phase Separation ("Oiling Out"): The final product frequently forms stable emulsions rather than crystallizing, trapping impurities.[1]
This guide addresses these specific bottlenecks using a causal troubleshooting framework.
Module A: Friedel-Crafts Alkylation (The "Tert-Butyl" Step)
Context: Installing the tert-butyl group using isobutylene or MTBE/acid catalyst. This is the most safety-critical step.
Troubleshooting Guide: Alkylation
Symptom
Probable Cause
Corrective Action
Reactor Temperature Spike (>10°C)
Dosing Rate > Heat Removal Capacity. The reaction is instantaneous at the interface. Accumulation of unreacted alkylating agent creates a "thermal bomb."
Immediate: Stop dosing. Maximize jacket cooling. Prevention: Switch to feed-controlled regime. Calculate and limit dosing rate () such that . [1]
Loss of Para-Selectivity
Thermodynamic Equilibration. High temperatures favor the thermodynamic product (meta) or poly-alkylation over the kinetic para product.
Action: Lower reaction temperature by 5-10°C. Quench immediately upon conversion plateau. Check catalyst loading; excess Lewis acid promotes rearrangement.[2][3]
High Viscosity / Stalling
Slurry Thickening. The product or intermediate complexes with the catalyst (e.g., ), creating a non-Newtonian fluid.
Action: Increase solvent dilution (e.g., add heptane). Switch to a high-torque impeller (anchor or helical ribbon) rather than a marine propeller.
FAQ: Alkylation Scale-Up
Q: Why does my selectivity drop when I scale up from 1L to 50L?A: This is often a mixing-controlled issue. At small scales, mixing is rapid, ensuring homogenous catalyst distribution. At large scales, local "hotspots" of high catalyst/reactant concentration occur near the feed pipe. These hotspots drive over-alkylation and isomerization.
Protocol Fix: Implement a jet loop reactor or ensure the Reynolds number (
) > 10,000. Distribute the catalyst feed through a dip tube, not surface addition.
Q: Can I use MTBE instead of Isobutylene gas?A: Yes, but it changes the kinetics. MTBE generates methanol as a byproduct, which can poison Lewis acid catalysts. You must distill off the methanol continuously or use a catalyst tolerant to protic solvents (e.g., Amberlyst-15 or Zeolites), though reaction rates will be slower [2].
Module B: Ullmann Ether Coupling (The "Phenoxy" Step)
Context: Coupling the substituted phenol with an aryl halide using Copper (Cu) catalysis.
Troubleshooting Guide: Coupling
Symptom
Probable Cause
Corrective Action
Reaction Stalls at 60-70%
Catalyst Deactivation. Cu(I) oxidizes to inactive Cu(II) due to oxygen ingress or ligand degradation.
Action: Re-degas the headspace. Add 5-10 mol% fresh ligand (e.g., dimethylglycine or phenanthroline). Ensure the system is under positive pressure.[4] [3]
Blue/Green Product Color
Copper Residue. Residual copper species are chelated by the phenolic product.
Action: Wash organic phase with aqueous EDTA (0.1 M) or until the aqueous layer is colorless. Pass through a silica/Celite pad.
Hydrolysis of Aryl Halide
Wet Reagents. Water acts as a nucleophile, converting the aryl halide to a phenol instead of coupling.
Action: Dry solvents (KF < 100 ppm). Use anhydrous bases (e.g., or ) dried at 120°C overnight.
Module C: Purification & Crystallization
Context: The final isolation of Tert-butyl methylphenoxy phenol. This molecule is prone to Liquid-Liquid Phase Separation (LLPS) , also known as "oiling out."[1][5]
Visualizing the Oiling Out Phenomenon
The diagram below illustrates the decision logic required when the product refuses to crystallize.
Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during phenolic crystallization.
Protocol: Controlled Crystallization to Prevent Oiling Out
The Mechanism: Oiling out occurs when the binodal curve (liquid-liquid separation) is crossed before the spinodal (crystallization) curve. This usually happens if the solution is cooled too fast or if the impurity profile depresses the melting point significantly [4].
Step-by-Step Procedure:
Dissolution: Dissolve crude oil in 2-Propanol (IPA) at 60°C.
Anti-solvent Addition: Slowly add Water until the solution becomes slightly turbid (Cloud Point).
Clearance: Add just enough IPA to make the solution clear again.
Seeding (Critical): Cool to 45°C. Add 0.5 wt% of pure seed crystals. Do not stir vigorously; high shear can break seeds.
Aging: Hold at 45°C for 2 hours. This allows the seeds to grow and prevents new nucleation (which leads to oil).
Ramp Cooling: Cool to 5°C at a rate of 5°C/hour.
Note: If the mixture turns milky/opaque suddenly, you have oiled out. Reheat and repeat with more IPA.
Process Workflow Diagram
The following diagram details the integrated manufacturing workflow, highlighting the critical control points (CCPs) for safety and quality.
Figure 2: Integrated process flow for Tert-butyl methylphenoxy phenol synthesis, identifying Critical Control Points (CCPs).
References
Process Safety in Phenol Alkylation:
U.S. EPA & Chemical Engineering Symposium. "Incidents resulting from process design and operating deficiencies (Phenolic Exotherms)."[6]
Friedel-Crafts Selectivity & Catalysis:
BenchChem Technical Notes. "Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol."[4]
Ullmann Coupling Optimization:
Organic Process Research & Development. "Scalable Ullmann Coupling Reaction Conditions."
Crystallization & Oiling Out:
Mettler Toledo Application Note. "Oiling Out in Crystallization: Detection and Control."[1][7]
Synthesis of Tert-butyl Phenols (Ivacaftor Intermediates):
Technical Disclosure Commons. "Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol."[8]
Comparative Guide: Antioxidant Efficacy of Tert-Butyl Methylphenoxy Phenol (TBMPP) vs. Butylated Hydroxytoluene (BHT)
Executive Summary In the landscape of synthetic phenolic antioxidants, Butylated Hydroxytoluene (BHT) serves as the industry benchmark for stabilizing lipids and polymers. However, for applications requiring lower volati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of synthetic phenolic antioxidants, Butylated Hydroxytoluene (BHT) serves as the industry benchmark for stabilizing lipids and polymers. However, for applications requiring lower volatility and enhanced thermal stability, alternative phenolic ethers such as Tert-Butyl Methylphenoxy Phenol (TBMPP) —a structural analog of Butylated Hydroxyanisole (BHA)—are increasingly relevant.
This guide provides a technical comparison between the standard BHT (2,6-di-tert-butyl-4-methylphenol) and the specialized TBMPP (specifically identified as 4-(2-tert-butyl-5-methylphenoxy)phenol). While BHT offers superior steric hindrance for radical termination, TBMPP provides a "carry-through" advantage due to its higher molecular weight and ether-linked stability, making it more suitable for high-temperature processing where BHT would volatilize.
Chemical Identity & Structural Analysis[1]
To understand the functional differences, we must first decode the specific chemical architectures.
Structure: A central phenol ring flanked by two bulky tert-butyl groups at the ortho positions.
Mechanism: The bulky groups sterically shield the hydroxyl (-OH) radical, preventing pro-oxidant side reactions while allowing hydrogen atom transfer (HAT) to lipid radicals.
The Challenger: Tert-Butyl Methylphenoxy Phenol (TBMPP)[4]
Specific Identity: 4-(2-tert-butyl-5-methylphenoxy)phenol (UNII: N5M3Q1B890).
Structure: A "dimer-like" molecule consisting of a hydroquinone core ether-linked to a substituted toluene ring.
Relation to BHA: TBMPP is structurally a phenolic ether , similar to BHA (3-tert-butyl-4-hydroxyanisole), but with a bulky phenoxy group instead of a methoxy group.
Mechanism: The ether linkage provides electron-donating effects (mesomeric effect) that stabilize the phenoxyl radical formed after scavenging.
Structural Visualization (Graphviz)
The following diagram illustrates the structural difference and the steric shielding effect.
Figure 1: Structural mechanisms of BHT (Steric) vs. TBMPP (Electronic/Resonance).
Comparative Performance Analysis
The choice between BHT and TBMPP depends on the application environment (Temperature, Phase, Solubility).
Volatility & "Carry-Through"
BHT is notorious for its high volatility (sublimation point ~70°C). In high-temperature applications (e.g., frying oils, polymer extrusion), BHT is often lost before it can protect the product.
TBMPP , with a higher molecular weight (256 vs. 220 g/mol ) and a phenoxy-ether structure, exhibits significantly lower vapor pressure. This property, known as "carry-through," allows it to survive thermal processing.
Radical Scavenging Efficiency (SAR Prediction)
Based on Structure-Activity Relationship (SAR) principles for phenolic ethers (like BHA and TBMPP) versus hindered phenols (BHT):
Feature
BHT (Hindered Phenol)
TBMPP (Phenolic Ether)
H-Donating Ability
High. The O-H bond is weakened by steric strain, facilitating H-transfer.
Moderate-High. The ether oxygen donates electrons to the ring, stabilizing the radical.
Lipid Solubility
Excellent. Highly lipophilic due to two t-butyl groups.
Good. The phenoxy group adds lipophilicity, but the exposed OH makes it slightly more polar.
Stability
High. The radical is very stable (long-lived).
Moderate. Phenoxyl radicals from ethers can sometimes undergo disproportionation.
Comparative Data Summary
Note: Specific experimental data for TBMPP is proprietary/limited. Values below are inferred from the structural analog BHA (3-tert-butyl-4-hydroxyanisole) which shares the core pharmacophore.
Metric
BHT (Standard)
TBMPP (Analog: BHA)
Verdict
IC50 (DPPH Assay)
~20-30 µg/mL
~15-25 µg/mL
TBMPP/BHA is slightly more potent kinetically.
Thermal Stability
Low (Volatile >100°C)
High (Stable >150°C)
TBMPP is superior for heat processing.
Carry-Through
Poor (Steam distillable)
Good
TBMPP is superior for baked/fried goods.
Solubility (Oil)
>30% w/w
~2-5% w/w
BHT is superior for high-concentration oil blends.
Experimental Protocols
To validate the efficacy of TBMPP vs. BHT in your specific matrix, use the following self-validating protocols.
Protocol A: DPPH Radical Scavenging Assay
Purpose: To determine the intrinsic hydrogen-donating ability (IC50) of the antioxidant.
Reagents:
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol.
Sample Solutions: Prepare BHT and TBMPP at 10, 20, 40, 60, 80, 100 µg/mL in Methanol.
Workflow (Graphviz):
Figure 2: Standardized DPPH Assay Workflow.
Validation Criteria:
Control Absorbance: Must be 0.6 - 0.8 AU. If <0.5, the DPPH is degraded.
BHT Reference: IC50 should fall between 15-30 µg/mL.
Purpose: To measure performance under accelerated thermal stress (Real-world simulation).
Substrate: Purified Lard or Stripped Corn Oil (free of natural tocopherols).
Dosing: Add 200 ppm of BHT or TBMPP to the oil.
Conditions: Heat to 110°C under constant air flow (20 L/h).
Endpoint: Measure the Induction Time (hours) until the conductivity of the water trap increases (indicating volatile acid formation).
Expectation: TBMPP should show a longer induction time than BHT at temperatures >100°C due to lower volatility.
Mechanism of Action
The fundamental difference lies in how the phenoxyl radical is stabilized after donating a hydrogen atom (H•) to the lipid peroxyl radical (ROO•).
BHT (Steric Stabilization):
Reaction: BHT-OH + ROO• → BHT-O• + ROOH
The BHT-O• radical is "caged" by the two bulky tert-butyl groups. It cannot easily react with other lipid molecules (preventing chain propagation) but also cannot easily dimerize. It eventually disproportionates to a quinone methide.
TBMPP (Resonance Stabilization):
Reaction: TBMPP-OH + ROO• → TBMPP-O• + ROOH
The TBMPP-O• radical is stabilized by the electron-donating alkoxy/phenoxy oxygen at the para position. This resonance delocalization makes the radical less reactive, effectively terminating the chain.
Conclusion & Recommendation
Select BHT if: You are formulating for low-temperature storage (cosmetics, shelf-stable oils), require high solubility in lipid phases, and cost is a primary driver.
Select TBMPP (or BHA) if: You are formulating for high-temperature processing (baking, frying, extrusion), require "carry-through" protection, or need a fixative effect for fragrances where volatility is a disadvantage.
References
FDA/NIH DailyMed. Tert-Butyl Methylphenoxy Phenol (UNII: N5M3Q1B890) - Substance Registration. U.S. National Library of Medicine. Available at: [Link]
Yehye, W. A., et al. (2015).Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. European Journal of Medicinal Chemistry. (Discusses BHT mechanism).
Brand-Williams, W., et al. (1995).Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. (Standard DPPH Protocol).
Nanditha, B., & Prabhasankar, P. (2009).Antioxidants in bakery products: A review. Critical Reviews in Food Science and Nutrition. (Discusses "Carry-Through" of phenolic ethers vs BHT).
Definitive Guide: Validating Purity of Tert-Butyl Methylphenoxy Phenol via Quantitative NMR (qNMR)
Executive Summary For researchers utilizing Tert-butyl methylphenoxy phenol —a sterically hindered phenolic antioxidant often used as a high-value intermediate—purity assessment is frequently bottlenecked by the lack of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers utilizing Tert-butyl methylphenoxy phenol —a sterically hindered phenolic antioxidant often used as a high-value intermediate—purity assessment is frequently bottlenecked by the lack of certified reference standards. Traditional HPLC-UV methods rely on relative response factors (RRFs) that may not exist for novel or proprietary isomers, leading to "purity" values that are merely relative area percentages rather than absolute mass fractions.
This guide details the validation of an absolute purity method using Quantitative NMR (qNMR) . Unlike chromatography, qNMR is a primary ratio method traceable to the International System of Units (SI). It eliminates the need for an identical reference standard, offering a self-validating protocol for drug development and agrochemical research.
Part 1: The Analytical Challenge
Tert-butyl methylphenoxy phenol presents specific characterization hurdles:
Isomeric Complexity: The tert-butyl and methyl substituents can exist in multiple positional isomers (e.g., ortho vs. para). HPLC may fail to resolve these without extensive method development.
UV Response Uncertainty: The extinction coefficients of phenolic impurities (e.g., oxidized quinones) often differ vastly from the parent phenol, skewing HPLC area-% results.
Hygroscopicity: Phenolic compounds can adsorb moisture. qNMR detects and quantifies water content simultaneously, correcting the final assay value—something HPLC-UV cannot do in a single run.
Comparison: qNMR vs. HPLC-UV vs. GC-FID
Feature
qNMR (Recommended)
HPLC-UV
GC-FID
Traceability
Primary Method (SI-traceable via Internal Standard).
To validate the purity of Tert-butyl methylphenoxy phenol, we utilize Internal Standard (IS) qNMR .[4] This method relies on the ratio of the integrated signal intensity of the analyte to that of a standard of known purity.[5]
Internal Standard Selection
For this specific phenol, we must avoid signal overlap.
Rationale: It sits cleanly in the "silent region" between the analyte's methyl and aromatic protons. It is non-volatile, stable, and highly soluble in DMSO-
.
Solvent System
Solvent: DMSO-
(99.9% D).
Rationale: Phenols are prone to hydrogen bonding. DMSO disrupts these aggregates, sharpening the peaks. It also shifts the exchangeable phenolic -OH proton to
ppm, preventing it from interfering with aromatic integration.
Acquisition Parameters (The "Causality" of Accuracy)
Pulse Angle:
(Maximize signal-to-noise).
Relaxation Delay (
): Must be (Longest longitudinal relaxation time).
Why? To ensure 99.3% magnetization recovery. For the tert-butyl group,
can be 1–2 seconds. We set seconds to be safe (conservative approach).
Spectral Width: 20 ppm (to capture all satellites).
Scans (NS): 16 or 32 (Sufficient for >10 mg samples; minimizes instrument drift).
Part 3: Step-by-Step Validation Protocol
Phase 1: Metrological Weighing
Accuracy in qNMR is limited by weighing, not the spectrometer.
Equilibrate the analytical balance (readability 0.01 mg or better).
Weigh ~20 mg of the Internal Standard (DMSO
) directly into the weighing boat. Record mass () to 0.01 mg.
Weigh ~20 mg of the Tert-butyl methylphenoxy phenol analyte. Record mass (
).
Transfer both solids into a single vial.
Add 0.6 mL DMSO-
and vortex until fully dissolved. Transfer to a 5mm NMR tube.[7]
Phase 2: Acquisition & Processing
T1 Determination: Run an Inversion-Recovery experiment to confirm the longest
in the mixture (likely the IS or the analyte's t-butyl group).
qNMR Experiment: Run the standard proton pulse sequence (zg or pulse) with
.
Phasing: Apply zero-order and first-order phase correction manually. Do not use automatic phasing.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to ensure the integral baseline is flat.
Integration: Integrate the IS peak (3.0 ppm) and the Analyte peak (e.g., t-Butyl at 1.3 ppm). The integration range should cover
the Full Width at Half Maximum (FWHM) of the peak.
Caption: Decision matrix for selecting qNMR when certified reference materials are absent, ensuring SI-traceable purity.
Diagram 2: The Self-Validating qNMR Workflow
Caption: The linear workflow of a qNMR experiment. Note that Gravimetry is the critical step defining maximum potential accuracy.
Part 5: Validation Data (Representative)
To demonstrate the robustness of this protocol, the following validation parameters (based on ICH Q2 guidelines) should be met.
Table 2: Validation Performance Metrics
Parameter
Method Requirement
Experimental Result (Typical)
Specificity
No overlap between IS (3.0 ppm) and Analyte (1.3 ppm).
Pass (Resolution > 2.0).
Linearity ()
over 50%–150% concentration range.
0.9998
Accuracy (Recovery)
vs. theoretical gravimetric mix.
99.7%
Precision (Repeatability)
RSD (n=6).
0.45%
Robustness
Stable results with variation ().
Pass (No significant deviation).
References
BIPM (Bureau International des Poids et Mesures). (2019).[8][9] Internal Standard Reference Data for qNMR: Dimethyl Sulfone [ISRD-02]. Retrieved from [Link]
ICH (International Council for Harmonisation). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from [Link]
Validation of Limit of Detection (LOD) for Tert-butyl methylphenoxy phenol: A Comparative Guide
Topic: Validation of Limit of Detection (LOD) for Tert-butyl methylphenoxy phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary Tert-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of Limit of Detection (LOD) for Tert-butyl methylphenoxy phenol
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
Tert-butyl methylphenoxy phenol (CAS 307000-42-6) is a specialized phenolic compound often utilized in dermatological formulations and pharmaceutical intermediates.[1][2] Its structural complexity—comprising a phenolic ether linkage with lipophilic tert-butyl and methyl substituents—presents unique analytical challenges.[1][2] While traditional HPLC-UV methods are sufficient for potency assays, they often fail to meet the rigorous sensitivity requirements for trace impurity analysis or pharmacokinetic (PK) studies in complex biological matrices.[1][2]
This guide provides a technical comparison between the High-Sensitivity LC-MS/MS Method (The Recommended Solution) and Traditional HPLC-UV (The Alternative).[1][2] We detail the validation of the Limit of Detection (LOD) following ICH Q2(R1) guidelines, demonstrating why mass spectrometry is the requisite "Gold Standard" for sub-ppm detection of this analyte.
Part 1: Comparative Analysis of Analytical Architectures
The choice of detection method fundamentally dictates the achievable LOD.[1][2] Below is a direct comparison of the physicochemical capabilities of the two primary methodologies.
Table 1: Performance Comparison – LC-MS/MS vs. HPLC-UV
Feature
High-Sensitivity LC-MS/MS (Recommended)
Traditional HPLC-UV (Alternative)
Detection Principle
Mass-to-charge ratio () via Triple Quadrupole (MRM)
UV Absorbance (typically 270–280 nm)
Selectivity
High: Distinguishes analyte from matrix based on mass transitions.[1][2]
Low: Vulnerable to co-eluting interferences with similar chromophores.[1][2]
LOD Capability
< 1.0 ng/mL (Trace Level)
~50–100 ng/mL (Potency Level)
Matrix Effects
Susceptible to ion suppression (requires stable isotope internal standards).[1][2]
Susceptible to baseline noise and peak overlap.[1][2]
Raw material assay, Finished product potency.[1][2]
Part 2: Experimental Protocols
To validate the LOD scientifically, we must establish optimized conditions for both systems.[1][2] The following protocols are designed to be self-validating systems.
Internal Standard (IS): Tert-butyl methylphenoxy phenol-d9 (or analog such as Propofol-d17 if specific IS is unavailable).[1][2]
Stock Solution: 1.0 mg/mL in Methanol (store at -20°C).
Working Standards: Serial dilutions in Mobile Phase A/B (50:50) ranging from 0.1 ng/mL to 1000 ng/mL.[1][2]
2. The Recommended Solution: LC-MS/MS Protocol
Phenolic compounds ionize efficiently in Negative Electrospray Ionization (ESI-) mode due to the acidic proton on the hydroxyl group.[1][2]
Instrument: Triple Quadrupole Mass Spectrometer coupled to UHPLC.
Column: C18 Core-Shell, 2.1 x 100 mm, 1.7 µm (e.g., Kinetex or Cortecs).[1][2]
Causality: Core-shell particles provide sharper peaks and higher signal-to-noise (S/N) ratios than fully porous particles at lower backpressures.[1][2]
Mobile Phase A: Water + 5mM Ammonium Acetate (pH adjusted to 9.0 with Ammonium Hydroxide).[1][2]
Causality: High pH ensures deprotonation of the phenol (
Validation is not a single step but a decision process.[1][2] The following diagram outlines the logical flow for establishing and verifying the LOD.
Figure 1: Decision tree for the determination and validation of Limit of Detection (LOD) based on ICH Q2(R1) guidelines.
Part 4: Data Analysis & Calculation
To objectively validate the LOD, use the Signal-to-Noise (S/N) method.[1][2] This is preferred for chromatographic methods where baseline noise is present.[1][2]
Calculation Formula
Where:
= The standard deviation of the response (y-intercept standard deviation or residual standard deviation).[1][2]
= Height of the peak measured from the maximum of the peak to the extrapolated baseline.[1][2]
= Range of the noise in a chromatogram obtained after injection of a blank over a distance equal to 20 times the width at half-height of the peak.[1][2]
Experimental Results Summary (Mock Data)
The table below illustrates the superior sensitivity of the LC-MS/MS method for Tert-butyl methylphenoxy phenol.
LC-MS/MS offers better reproducibility at low levels.[1][2]
Part 5: Troubleshooting & Self-Validation
To ensure your LOD is "real" and not an artifact, perform these checks:
Blank Verification: Inject a solvent blank immediately after a high standard.[1][2] If a peak appears at the retention time of Tert-butyl methylphenoxy phenol, you have carryover .[1][2] This invalidates your LOD.[1][2]
Fix: Increase needle wash cycles with 50:50 MeOH:Isopropanol.[1][2]
Matrix Match: If analyzing in plasma or cream, the LOD in solvent is irrelevant. You must validate the LOD in the matrix to account for ion suppression (MS) or background absorption (UV).[1][2]
Retention Time Stability: At the LOD level, retention time shifts >5% indicate chromatographic instability, making identification unreliable.[1][2]
References
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link
U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2] Center for Drug Evaluation and Research (CDER).[1][2] Link
National Library of Medicine. (2024).[1][2] Tert-butyl methylphenoxy phenol - Unique Ingredient Identifier (UNII).[1][2] FDA/NCATS.[1][2] Link[1][2]
Robards, K., & Antolovich, M. (1997).[1][2] Analytical chemistry of fruit bioflavonoids: A review. Analyst, 122, 11R-34R.[1][2] (Provides foundational principles for phenolic analysis). Link
Cross-validation of spectroscopic methods for Tert-butyl methylphenoxy phenol analysis
An In-Depth Comparative Guide to Spectroscopic Methods for the Analysis of Tert-butyl methylphenoxy phenol In the landscape of pharmaceutical development and materials science, the precise and reliable analysis of chemic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to Spectroscopic Methods for the Analysis of Tert-butyl methylphenoxy phenol
In the landscape of pharmaceutical development and materials science, the precise and reliable analysis of chemical entities is paramount. Tert-butyl methylphenoxy phenol, a molecule with significant industrial applications, demands robust analytical methodologies for quality control, stability testing, and research. This guide provides a comprehensive cross-validation of three principal spectroscopic techniques—UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this target analyte.
Our approach moves beyond a mere listing of protocols. We delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. This guide is designed for researchers, scientists, and drug development professionals who require not only procedural accuracy but also a deep conceptual understanding of method selection and data interpretation.
The Analyte: Tert-butyl methylphenoxy phenol
Tert-butyl methylphenoxy phenol (C₁₇H₂₀O₂) is an organic compound characterized by two phenyl rings linked by an ether bond, with tert-butyl and methyl substitutions.[1] Its structure dictates its spectroscopic behavior, presenting unique challenges and opportunities for different analytical methods. Accurate characterization is critical for ensuring its purity, identity, and performance in its final application.
Chemical Structure: C₁₇H₂₀O₂
Molecular Weight: 256.34 g/mol [1]
UV-Visible (UV-Vis) Spectroscopy: A Quantitative Workhorse
UV-Vis spectroscopy is a widely used technique for the quantitative determination of phenolic compounds.[2][3] The method is based on the principle that the aromatic rings within the molecule absorb ultraviolet light at specific wavelengths.[4][5]
Principle and Rationale
The phenol functional groups and benzene rings in Tert-butyl methylphenoxy phenol contain π-electrons that can be excited by UV radiation. This results in a characteristic absorption spectrum, typically with a maximum absorbance (λmax) around 270-280 nm.[5][6] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, making UV-Vis an excellent tool for quantification.[3][4] The choice of this method is predicated on its simplicity, speed, and cost-effectiveness for routine concentration measurements.[2]
Experimental Protocol: Quantitative Analysis
Instrumentation: A calibrated UV-Vis spectrophotometer capable of scanning in the 200-400 nm range.
Solvent Selection: Use a UV-grade solvent that dissolves the analyte and does not absorb in the analytical wavelength range. Ethanol or methanol are common choices for phenolic compounds.[3]
Preparation of Standard Stock Solution: Accurately weigh a known amount of pure Tert-butyl methylphenoxy phenol reference standard and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 µg/mL).
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with decreasing concentrations.[6]
Calibration Curve Construction:
Set the spectrophotometer to zero using the solvent as a blank.
Measure the absorbance of each calibration standard at the predetermined λmax (e.g., 270 nm).[6]
Plot a graph of absorbance versus concentration. The resulting plot should be linear, with a correlation coefficient (R²) of ≥0.999.[3]
Sample Analysis: Prepare the unknown sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration using the equation of the line from the calibration curve.[4]
Data Presentation & Interpretation
The primary output is a calibration curve and the calculated concentration of the unknown sample.
Parameter
Typical Value
Justification
Wavelength (λmax)
~270 nm
Characteristic absorption of the phenol moiety.[6]
Linear Range
e.g., 1-20 µg/mL
The concentration range where absorbance is directly proportional to concentration.
Correlation Coeff. (R²)
≥0.999
Demonstrates the linearity and reliability of the calibration curve.[3]
Limit of Detection (LOD)
Analyte Dependent
The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ)
Analyte Dependent
The lowest concentration that can be accurately quantified.
Workflow Diagram: UV-Vis Quantification
Caption: Workflow for quantitative analysis using UV-Vis Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting the Molecule
FTIR spectroscopy is an indispensable tool for the qualitative identification of compounds by analyzing the vibrations of their functional groups. It serves as a molecular fingerprint, providing structural confirmation.
Principle and Rationale
When infrared radiation is passed through a sample of Tert-butyl methylphenoxy phenol, its chemical bonds absorb energy and vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations. Key functional groups like the hydroxyl (-OH), aromatic C=C, C-O ether linkage, and alkyl C-H bonds have characteristic absorption frequencies.[7][8] This method is chosen for its high specificity in identifying the presence of these functional groups, thereby confirming the molecule's identity.
Experimental Protocol: Qualitative Identification
Instrumentation: A calibrated FTIR spectrometer.
Sample Preparation:
For liquids/oils: A small drop of the sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
For solids: The sample can be ground with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
Background Scan: Perform a background scan without the sample to record the spectrum of the atmosphere (CO₂, H₂O) and the instrument optics. This will be automatically subtracted from the sample spectrum.
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the major absorption bands and compare them to known frequencies for characteristic functional groups.
Data Presentation & Interpretation
The FTIR spectrum of Tert-butyl methylphenoxy phenol is expected to show the following characteristic peaks:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Significance
3600-3200 (broad)
O-H stretch
Phenolic -OH
Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[7]
Strong band confirming the ether linkage and phenolic C-O bond.[7]
850-750
C-H out-of-plane bend
Aromatic C-H
Bending patterns can give clues about the ring substitution pattern.[7]
Workflow Diagram: FTIR Identification
Caption: Workflow for qualitative identification using FTIR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[9] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Principle and Rationale
NMR operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. Radio waves can be used to "flip" these nuclei between alignment states, and the precise frequency required to do so (the chemical shift) is highly dependent on the local electronic environment of the nucleus.[10] This allows for the mapping of the entire molecular structure. NMR is chosen when absolute confirmation of identity, isomerism, and purity is required.
Experimental Protocol: Structure Confirmation
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Solvent Selection: Dissolve a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11]
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm and used for referencing the chemical shifts.[11]
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to analyze are:
Chemical Shift (δ): Indicates the electronic environment of the proton.
Integration: The area under a peak, proportional to the number of protons it represents.
Splitting Pattern (Multiplicity): Caused by spin-spin coupling with neighboring protons, provides information on connectivity.
¹³C NMR Acquisition: Acquire the carbon NMR spectrum (often proton-decoupled to give single lines for each unique carbon). This reveals the number of different carbon environments.
Structural Assignment: Correlate the chemical shifts, integrations, and splitting patterns to the proposed structure of Tert-butyl methylphenoxy phenol.
Data Presentation & Interpretation (Predicted)
For a representative Tert-butyl methylphenoxy phenol isomer:
¹H NMR Spectrum:
δ ~7.4-6.8 ppm: A series of multiplets corresponding to the aromatic protons.[11][12]
δ ~5.0 ppm (variable, broad): A singlet for the phenolic -OH proton. This peak will disappear upon adding a drop of D₂O, confirming its identity.[12]
δ ~2.3 ppm: A singlet integrating to 3 protons for the -CH₃ group.
δ ~1.3 ppm: A singlet integrating to 9 protons for the -C(CH₃)₃ (tert-butyl) group.
¹³C NMR Spectrum:
δ ~160-110 ppm: Multiple signals for the 12 unique aromatic carbons. The carbon attached to the -OH group will be downfield (~155 ppm).[12]
δ ~35 ppm: A quaternary carbon signal for the tert-butyl group.
δ ~30 ppm: A signal for the methyl carbons of the tert-butyl group.
δ ~20 ppm: A signal for the other methyl group.
Workflow Diagram: NMR Structure Elucidation
Caption: Workflow for structure elucidation using NMR Spectroscopy.
Cross-Validation and Method Selection
Cross-validation is the process of comparing results from different analytical methods to ensure reliability and consistency.[13][14] No single method is perfect for all purposes. A robust analytical strategy involves using these techniques in a complementary fashion.
Comparative Summary
Feature
UV-Vis Spectroscopy
FTIR Spectroscopy
NMR Spectroscopy
Primary Use
Quantitative Analysis
Qualitative Identification
Structure Elucidation
Specificity
Low (many phenols absorb similarly)
High (unique fingerprint)
Very High (atomic level detail)
Sensitivity
High (µg/mL range)
Moderate (requires % levels)
Low (requires mg of sample)
Speed
Fast
Fast
Slow (minutes to hours)
Cost (Instrument)
Low
Low-Medium
High
Expertise Required
Low
Medium
High
A Validated Analytical Approach
A trustworthy workflow for the analysis of Tert-butyl methylphenoxy phenol would be:
Primary Identification: Use NMR as the definitive tool to confirm the chemical structure of a new batch or reference standard.
Secondary Confirmation: Use FTIR as a rapid identity check. The resulting spectrum can be compared against a reference spectrum established by the NMR-confirmed material. This is ideal for routine quality control.
Quantitative Measurement: Once the identity is confirmed, use UV-Vis for rapid and cost-effective quantification in routine assays, such as dissolution testing or purity checks. The calibration curve for UV-Vis should be prepared using the NMR-confirmed reference standard.
This multi-faceted approach ensures that the simple, fast quantitative method (UV-Vis) is anchored by the high-specificity identification methods (FTIR and NMR).